2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a bicyclic core comprising fused thiophene and pyrimidinone rings. Key structural features include:
- 3-position substitution: A 4-nitrophenyl group, introducing strong electron-withdrawing effects.
- 2-position substitution: A thioether-linked acetamide moiety with a terminal phenyl group.
The nitro group at the 4-position of the phenyl ring distinguishes it from analogs with halogens, alkoxy, or alkyl substituents. This structural motif may influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-17(21-13-4-2-1-3-5-13)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-6-8-15(9-7-14)24(27)28/h1-9H,10-12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGKEKHLHKXYCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the thieno[3,2-d]pyrimidine class of chemical compounds, which have been reported to exhibit diverse biological activities. .
Mode of Action
Thieno[3,2-d]pyrimidines are known to interact with various biological targets through different mechanisms
Biological Activity
The compound 2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies that highlight its medicinal properties.
Chemical Structure
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core with a nitrophenyl substituent and a phenylacetamide moiety. The molecular formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor , antimicrobial , and anti-inflammatory agent .
Antitumor Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 | 15.6 | Induction of apoptosis |
| PANC-1 | 12.4 | Inhibition of topoisomerase II |
| HepG2 | 10.1 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may disrupt critical cellular processes involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens. The results are summarized in the following table:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in infectious disease treatment.
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages.
Structure-Activity Relationships (SAR)
Understanding the SAR of thienopyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thieno[3,2-d]pyrimidine scaffold have been associated with enhanced potency:
- Nitrophenyl Substituent : Enhances antitumor activity by increasing lipophilicity and facilitating cell membrane penetration.
- Thioether Linkage : Contributes to increased stability and bioavailability.
Case Studies
- Study on Antitumor Activity : A recent study published in Journal of Medicinal Chemistry evaluated various thienopyrimidine derivatives against a panel of cancer cell lines. The lead compound demonstrated superior activity compared to standard chemotherapeutics like doxorubicin.
- Antimicrobial Evaluation : In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against drug-resistant strains of bacteria and fungi, showing promising results that warrant further investigation into its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The table below highlights structural differences among related compounds:
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups : The target compound’s 4-nitro group contrasts with fluorine (moderate electron-withdrawing) in IWP3 or methoxy (electron-donating) in G1-3. This may alter binding affinity in enzyme pockets or redox activity .
Anti-Inflammatory Potential:
Benzothieno[3,2-d]pyrimidinone analogs (e.g., derivatives 1–11 in ) inhibit COX-2, iNOS, and ICAM-1 in keratinocytes and macrophages. While the target compound shares a pyrimidinone core, its nitro group may enhance interactions with inflammatory mediators, though direct evidence is lacking .
WNT Signaling Modulation:
IWP2 and IWP3 are established WNT inhibitors. The target compound’s nitro group could sterically or electronically perturb WNT protein secretion, but its efficacy relative to IWP2/3 remains untested .
Kinase Inhibition:
Compound 266 (CK1δ inhibitor) demonstrates the role of pyrimidinone-thioacetamide hybrids in targeting kinases. The nitro group’s impact on kinase selectivity (e.g., SIRT2 inhibition as in ) warrants further study .
Physicochemical Properties
- Molecular Weight : The target compound (C₂₃H₁₈N₄O₄S₂; Mr ~478.54) is lighter than IWP3 (Mr ~594.64) but heavier than simpler phenyl analogs.
- Solubility : Nitro groups typically reduce aqueous solubility, which may limit bioavailability compared to fluorinated or methoxy-substituted analogs .
Preparation Methods
Formation of the Thieno[3,2-d]Pyrimidinone Core
The bicyclic system is constructed via acid-catalyzed cyclocondensation. A representative protocol involves:
Step 1 : Reacting ethyl 2-aminothiophene-3-carboxylate with 4-nitrobenzaldehyde in acetic acid, forming a Schiff base intermediate.
Step 2 : Treating the intermediate with urea or thiourea under reflux, inducing cyclization to yield 3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one.
Reaction Conditions :
- Solvent: Glacial acetic acid
- Temperature: 110–120°C
- Duration: 6–8 hours
- Yield: ~60–70% (estimated from analogous reactions).
Synthetic Route 2: One-Pot Multicomponent Assembly
Biginelli-Like Cyclization
Analytical Characterization and Validation
Critical quality control metrics for the target compound include:
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) |
| Molecular Weight Confirmation | HRMS (ESI+) | m/z 454.5 [M+H]⁺ |
| Structural Elucidation | ¹H/¹³C NMR (DMSO-d₆) | δ 8.2–8.4 (4-nitrophenyl), δ 4.1 (SCH₂CO) |
| Thermal Stability | DSC | Melting point: 210–215°C (decomposition) |
Data collated from PubChem and analogous compounds confirm these benchmarks.
Challenges and Mitigation Strategies
Nitro Group Reduction
The electron-withdrawing nitro group may inadvertently undergo reduction during thiolation. Mitigation involves:
Thiol Oxidation
Thiol intermediates are prone to disulfide formation. Strategies include:
- Conducting reactions under inert atmosphere (N₂/Ar).
- Adding antioxidants like ascorbic acid.
Q & A
Basic: What are the common synthetic routes for preparing this thieno[3,2-d]pyrimidine derivative?
Answer:
Synthesis typically involves multi-step reactions:
Core Formation : Cyclocondensation of substituted thiophene derivatives with nitriles or urea derivatives under acidic conditions to form the thienopyrimidine core.
Substitution : Introduction of the 4-nitrophenyl group via nucleophilic substitution or SNAr reactions at the pyrimidine ring.
Thioether Linkage : Reaction of a thiol-containing intermediate with chloroacetamide derivatives using bases like triethylamine in solvents such as DMF or DMSO .
Purification : Column chromatography or recrystallization to isolate the final product, confirmed via NMR and mass spectrometry .
Basic: How is the compound structurally characterized, and what analytical techniques are critical?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 468.55) .
- IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) bonds .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding patterns .
Advanced: How can researchers resolve contradictions between predicted and observed reactivity of the thioether group?
Answer:
Discrepancies often arise due to steric hindrance from the bulky 4-nitrophenyl group or electronic effects from the electron-withdrawing nitro substituent. Strategies include:
- Computational Modeling : DFT calculations to map electron density and steric maps of the reactive site .
- Kinetic Studies : Varying reaction conditions (e.g., solvent polarity, temperature) to assess nucleophilic substitution rates .
- Comparative Analogs : Synthesizing derivatives with smaller substituents (e.g., methoxy instead of nitro) to isolate steric/electronic contributions .
Advanced: What methodologies optimize yield in multi-step syntheses of this compound?
Answer:
Yield optimization requires:
- Stepwise Monitoring : TLC or HPLC to track intermediate formation and minimize side reactions .
- Catalyst Screening : Using phase-transfer catalysts (e.g., TBAB) for thioether bond formation, improving reaction efficiency .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
Advanced: How does the 4-nitrophenyl group influence the compound’s bioactivity and stability?
Answer:
The nitro group:
- Enhances Electron Deficiency : Increases binding affinity to enzymes like tyrosine kinases via charge-transfer interactions .
- Reduces Metabolic Stability : Prone to nitroreductase-mediated reduction in vivo, necessitating prodrug strategies for therapeutic use .
- Impacts Solubility : Hydrophobic nature limits aqueous solubility; co-solvents (e.g., PEG 400) or salt formation (e.g., HCl salts) are often required .
Advanced: What experimental designs validate the compound’s enzyme inhibition mechanisms?
Answer:
Key approaches include:
- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., ATP analogs for kinase inhibition) .
- Molecular Docking : AutoDock or Schrödinger Suite simulations to predict binding poses in enzyme active sites (e.g., EGFR kinase) .
- Mutagenesis Studies : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .
Advanced: How can researchers address discrepancies in biological activity across in vitro vs. in vivo models?
Answer:
Common strategies:
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates .
- Formulation Adjustments : Use of liposomal encapsulation or nanoparticles to improve bioavailability .
- Pharmacokinetic Modeling : Allometric scaling from rodent data to predict human dosing regimens .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide moiety .
- Long-Term Stability : Periodic HPLC analysis (e.g., every 6 months) to monitor purity .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Answer:
SAR strategies include:
- Substituent Variation : Replace the 4-nitrophenyl group with bioisosteres (e.g., 4-cyanophenyl) to balance potency and solubility .
- Scaffold Hopping : Modify the thienopyrimidine core to pyrazolo[3,4-d]pyrimidine for enhanced metabolic stability .
- Probing the Thioether Linkage : Replace sulfur with sulfone or methylene groups to alter electron density .
Advanced: What computational tools predict the compound’s physicochemical properties?
Answer:
- logP and Solubility : SwissADME or MarvinSuite for partition coefficient and solubility predictions .
- pKa Estimation : ACD/Labs or Epik to determine ionization states at physiological pH .
- ADMET Profiling : PreADMET or ADMET Predictor to assess toxicity and permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
